molecular formula C15H16BrNO3S2 B2927883 5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1421500-81-3

5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2927883
CAS No.: 1421500-81-3
M. Wt: 402.32
InChI Key: KUBYYEUTWLYXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the bromine atom with an amine yields an amine derivative.

Scientific Research Applications

5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-bromo-1,2,3,4-tetrahydro-naphthalene

Uniqueness

Compared to similar compounds, 5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring and sulfonamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S2/c16-13-5-6-14(21-13)22(19,20)17-10-15(18)8-7-11-3-1-2-4-12(11)9-15/h1-6,17-18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBYYEUTWLYXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.